Azd 5363 dihydrochloride

Description

Significance of the PI3K/AKT Pathway in Oncogenesis

The phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes essential for normal cell function, including growth, survival, proliferation, and metabolism. nih.govarvojournals.orgijbs.com However, its aberrant activation is one of the most common molecular alterations found in human cancers, contributing significantly to the initiation and progression of tumors. nih.govfrontiersin.orgmdpi.com

Dysregulation of the PI3K/AKT pathway can occur through various mechanisms, including:

Mutations: Genetic mutations in key components of the pathway, such as PIK3CA (which codes for the p110α catalytic subunit of PI3K) and AKT1, can lead to their constitutive activation. arvojournals.orgfrontiersin.org

Gene Amplification: Increased copy numbers of genes encoding positive regulators of the pathway, like PIK3CA, result in their overexpression and hyperactivity. arvojournals.org

Loss of Tumor Suppressors: Inactivation of tumor suppressor genes that negatively regulate the pathway, most notably PTEN, is a frequent event in many cancers. arvojournals.orgfrontiersin.org

Once activated, the PI3K/AKT pathway drives tumorigenesis through several downstream effects:

| Downstream Effect | Description |

| Inhibition of Apoptosis | AKT phosphorylates and inactivates pro-apoptotic proteins, such as BAD and procaspase-9, thereby promoting cell survival. nih.gov |

| Promotion of Cell Cycle Progression | By phosphorylating and inhibiting glycogen (B147801) synthase kinase 3β (GSK3β), AKT prevents the degradation of cyclin D1, a key regulator of cell cycle entry. nih.gov |

| Metabolic Reprogramming | The pathway enhances aerobic glycolysis, the so-called Warburg effect, by upregulating glucose transporters and glycolytic enzymes to meet the high energy demands of cancer cells. ijbs.com |

| Stimulation of Angiogenesis | Activated AKT can promote the formation of new blood vessels, which is essential for tumor growth and metastasis. arvojournals.org |

| Induction of Invasion and Metastasis | The pathway can influence cell motility and adhesion, contributing to the spread of cancer cells to distant sites. nih.govarvojournals.org |

The pervasive role of the PI3K/AKT pathway in promoting cancer hallmarks has made it a prime target for the development of novel anti-cancer therapies. mdpi.com

Overview of AKT Kinase Inhibition as a Therapeutic Strategy

Given the central role of AKT as a nodal point in the PI3K signaling cascade, its direct inhibition has emerged as a compelling therapeutic strategy in oncology. nih.govnih.gov AKT exists in three isoforms (AKT1, AKT2, and AKT3), and inhibitors are being developed to target these either individually or as a whole (pan-AKT inhibitors). nih.govpatsnap.com AZD5363 is a pan-AKT inhibitor, demonstrating activity against all three isoforms. nih.gov

The primary mechanism of action for many AKT inhibitors, including AZD5363, is as ATP-competitive inhibitors. patsnap.comnih.gov They bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation and subsequent activation of AKT. patsnap.com This blockade of AKT activation leads to the inhibition of its downstream signaling, ultimately resulting in:

Inhibition of Proliferation: By arresting the cell cycle, AKT inhibitors can halt the uncontrolled growth of cancer cells. aacrjournals.org

Induction of Apoptosis: Reactivating the cell's natural programmed cell death mechanisms can lead to the elimination of malignant cells. patsnap.comaacrjournals.org

Preclinical studies have demonstrated the efficacy of AZD5363 in various cancer cell lines and xenograft models. For instance, in breast and prostate cancer cell lines, treatment with AZD5363 led to the inhibition of phosphorylation of several AKT substrates, including PRAS40 and GSK3β. aacrjournals.orgaacrjournals.org Research in liver cancer cells also showed that AZD5363 suppressed proliferation by inhibiting the phosphorylation of downstream molecules in the AKT pathway. nih.gov

Furthermore, AKT inhibitors like AZD5363 are being investigated not only as monotherapies but also in combination with other anti-cancer agents. iiarjournals.org The rationale behind combination therapies is to enhance efficacy and overcome potential resistance mechanisms. nih.gov For example, AZD5363 has been studied in combination with chemotherapy agents like paclitaxel (B517696) and docetaxel (B913), as well as with endocrine therapies such as fulvestrant (B1683766). nih.govascopubs.orgclinicaltrials.gov

The table below summarizes key findings from selected preclinical and clinical studies involving AZD5363:

| Study Focus | Cancer Type(s) | Key Findings | Reference(s) |

| Preclinical Pharmacology | Breast, Prostate | AZD5363 inhibited phosphorylation of AKT substrates and demonstrated anti-proliferative and, in some cases, cytotoxic effects. | aacrjournals.orgaacrjournals.org |

| Liver Cancer Study | Liver | AZD5363 suppressed cell proliferation by inhibiting downstream AKT signaling. | nih.gov |

| Phase I Clinical Trial | Advanced Solid Tumors | Established a recommended Phase II dose and schedule for AZD5363, demonstrating tolerability and preliminary anti-tumor activity, particularly in patients with PIK3CA-mutant cancers. | aacrjournals.org |

| FAKTION Phase II Trial | ER-positive Breast Cancer | Investigated AZD5363 in combination with fulvestrant, showing potential benefit in this patient population. | ascopubs.org |

| PAKT Phase II Trial | Triple-Negative Breast Cancer | Evaluated AZD5363 in combination with paclitaxel. | clinicaltrials.gov |

The ongoing research and clinical development of AKT inhibitors like AZD5363 underscore the therapeutic potential of targeting the PI3K/AKT pathway in a variety of cancers. nih.govdovepress.com

Structure

3D Structure of Parent

Properties

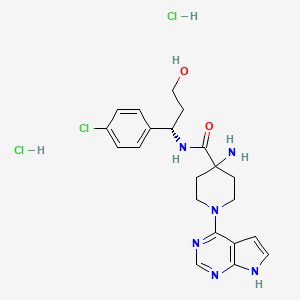

IUPAC Name |

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O2.2ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);2*1H/t17-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTXXJKUIBXAHS-RMRYJAPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Azd5363 Dihydrochloride

Pan-AKT Kinase Inhibition Profile

AZD5363 is characterized by its potent, pan-AKT inhibitory activity, meaning it effectively targets all three isoforms of the AKT enzyme. astrazeneca.comtocris.comselleckchem.com This broad-spectrum inhibition is a key feature of its molecular mechanism.

Inhibition of AKT1, AKT2, and AKT3 Isoforms

AZD5363 demonstrates potent inhibition against all three AKT isoforms: AKT1, AKT2, and AKT3. patsnap.comselleckchem.comscbt.com In cell-free assays, the compound exhibits low nanomolar IC50 values, indicating high potency. Specifically, the IC50 values have been reported as 3 nM for AKT1, and 8 nM for both AKT2 and AKT3. selleck.co.jpselleckchem.comselleckchem.com This demonstrates that AZD5363 is a powerful inhibitor of the entire AKT family of kinases. nih.govaacrjournals.org

Table 1: Inhibitory Potency (IC50) of AZD5363 against AKT Isoforms

| AKT Isoform | IC50 (nM) |

| AKT1 | 3 |

| AKT2 | 8 |

| AKT3 | 8 |

This table summarizes the half-maximal inhibitory concentration (IC50) values of AZD5363 for each of the three AKT isoforms, as determined in cell-free assays. selleck.co.jpselleckchem.comselleckchem.com

Catalytic Inhibition Modality

AZD5363 functions as an ATP-competitive inhibitor. researchgate.netresearchgate.net This means it binds to the ATP-binding pocket within the catalytic domain of the AKT kinases. patsnap.comresearchgate.net By occupying this site, AZD5363 prevents the natural substrate, ATP, from binding, thereby blocking the kinase's ability to phosphorylate its downstream targets. researchgate.netresearchgate.net This direct inhibition of catalytic activity is a hallmark of its mechanism. aacrjournals.orgnih.gov

Downstream Signaling Pathway Modulation

The inhibition of AKT by AZD5363 has significant consequences for the signaling pathways that lie downstream of AKT. By blocking AKT's kinase activity, AZD5363 effectively halts the phosphorylation cascade that AKT mediates.

Impact on AKT Substrate Phosphorylation (e.g., PRAS40, GSK3β, S6)

Treatment with AZD5363 leads to a dose- and time-dependent decrease in the phosphorylation of several key AKT substrates. nih.govaacrjournals.org These include proline-rich AKT substrate of 40 kDa (PRAS40), glycogen (B147801) synthase kinase 3 beta (GSK3β), and ribosomal protein S6 (S6). nih.govastrazeneca.comaacrjournals.org Inhibition of the phosphorylation of these substrates has been observed in various cancer cell lines. nih.govaacrjournals.org For instance, in BT474c cells, treatment with 1µM AZD5363 resulted in over 90% inhibition of PRAS40 phosphorylation, an effect that was sustained for 24 hours. aacrjournals.org Similarly, significant inhibition of GSK3β and S6 phosphorylation has been documented. nih.govaacrjournals.org In xenograft models, oral administration of AZD5363 also led to a reduction in the phosphorylation of PRAS40, GSK3β, and S6. nih.govselleckchem.com

Interplay with mTOR Pathway Components

The PI3K/AKT/mTOR pathway is a critical signaling network for cell growth and proliferation, and AKT is a central node in this pathway. nih.govaacrjournals.org By inhibiting AKT, AZD5363 directly impacts the mammalian target of rapamycin (B549165) (mTOR) pathway. The inhibition of AKT leads to reduced phosphorylation of downstream mTOR effectors, such as 4E-BP1, a key regulator of protein translation. aacrjournals.orgaacrjournals.org Interestingly, while AZD5363 inhibits downstream mTOR signaling, some studies have observed an activation of mTOR phosphorylation itself in certain liver cancer cell types, suggesting a complex and potentially cell-type-dependent interplay. nih.gov This highlights the intricate feedback mechanisms within the PI3K/AKT/mTOR network. nih.gov

Pyrrolopyrimidine Chemical Class as an Inhibitor Scaffold

AZD5363 belongs to the pyrrolopyrimidine class of chemical compounds. nih.govspandidos-publications.comresearchgate.net This chemical scaffold has been extensively utilized in the development of AKT inhibitors. spandidos-publications.comresearchgate.net The pyrrolopyrimidine core structure of AZD5363 enables it to bind to the hinge region of the AKT kinase domain. acs.org Through medicinal chemistry efforts, modifications to the pyrrolopyrimidine scaffold led to the development of AZD5363, which exhibited improved potency, selectivity, and pharmacokinetic properties compared to earlier compounds in this class. acs.org

Preclinical Pharmacodynamics and Efficacy

In Vitro Anti-proliferative and Pro-apoptotic Activity

Spectrum of Cancer Cell Line Sensitivity (Solid and Hematologic Tumors)

AZD5363 has demonstrated a broad spectrum of anti-proliferative activity against a panel of 182 solid and hematologic tumor cell lines. aacrjournals.orgnih.gov In this comprehensive screening, 41 cell lines (23%) were classified as sensitive, with a GI₅₀ (concentration for 50% of maximal inhibition of cell growth) of less than 3 μmol/L. aacrjournals.orgresearchgate.net Among these, 25 cell lines (14%) were identified as highly sensitive, with a GI₅₀ of less than 1 μmol/L. aacrjournals.orgastrazeneca.com

Notably, cell lines derived from breast cancers exhibited the highest frequency of sensitivity to AZD5363. aacrjournals.orgnih.govspandidos-publications.com The compound's potency is further highlighted by its IC₅₀ values of 3 nM, 8 nM, and 8 nM for Akt1, Akt2, and Akt3 isoforms, respectively, in cell-free assays. selleckchem.com

The sensitivity to AZD5363 has been significantly correlated with the genetic background of the cancer cells. A strong relationship exists between the presence of PIK3CA and/or PTEN mutations and sensitivity to the compound. aacrjournals.orgnih.govastrazeneca.com Conversely, the presence of RAS mutations has been linked to resistance. aacrjournals.orgnih.govselleckchem.com In HER2-amplified breast cancer cell lines, the anti-proliferative activity of AZD5363 was observed, and this effect was enhanced when combined with other targeted agents. spandidos-publications.com

In specific cancer types, AZD5363 has shown varied effects. For instance, in prostate cancer cell lines, it induced apoptosis and inhibited growth, particularly in those that are PTEN null and AR+. researchgate.net In larynx cancer cells (HEp-2), AZD5363 suppressed proliferative and clonogenic features. dergipark.org.tr

Table 1: In Vitro Anti-proliferative Activity of AZD5363 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Features | Sensitivity to AZD5363 | Reference |

|---|---|---|---|---|

| BT474c | Breast Cancer | HER2+, PIK3CA mutant | Highly Sensitive | aacrjournals.org |

| LNCaP | Prostate Cancer | PTEN null, AR+ | Sensitive | researchgate.net |

| C4-2 | Prostate Cancer | PTEN null, AR+ | Sensitive | researchgate.net |

| VCaP | Prostate Cancer | AR amplified, PTEN wild type | Moderately Sensitive | researchgate.net |

| DU-145 | Prostate Cancer | PTEN wild type, AR- | Relatively Resistant | researchgate.net |

| PC-3 | Prostate Cancer | PTEN null | --- | aacrjournals.org |

| HEp-2 | Larynx Cancer | --- | Sensitive | dergipark.org.tr |

| HCC1954 | Breast Cancer | HER2-amplified, PIK3CA mutant | Sensitive | spandidos-publications.com |

| SKBR3 | Breast Cancer | HER2-amplified | Sensitive (induces cell death) | spandidos-publications.com |

| HepG2 | Liver Cancer | --- | IC₅₀ reported | medchemexpress.com |

| HT-29 | Colon Cancer | --- | IC₅₀ reported | medchemexpress.com |

Cell Cycle Modulation and Arrest

AZD5363 has been shown to modulate the cell cycle in various cancer cell lines, often leading to cell cycle arrest. Inhibition of the AKT pathway by AZD5363 can lead to the nuclear translocation of the transcription factor FOXO3a. aacrjournals.orgworktribe.com In the nucleus, FOXO3a can activate the expression of genes such as p27, which is a cyclin-dependent kinase inhibitor that can induce cell-cycle arrest. aacrjournals.orgworktribe.com

In prostate cancer cell lines, treatment with AZD5363 led to a significant increase in the fraction of cells in the sub-G0/G1 phase, indicative of cell death. researchgate.net Specifically, in LNCaP and DU145 prostate cancer cells, the anti-androgen enzalutamide (B1683756) induced a G1 arrest, while PI-3K inhibition (a related pathway) induced an S phase arrest in LNCaP and a G2/M arrest in PC3 cells. researchgate.net The combination of enzalutamide and a PI-3K inhibitor enhanced the S phase arrest in LNCaP cells and G0/G1 arrest in DU145 and PC3 cells. researchgate.net In PC-3 and DU145 prostate cancer cells, AZD5363 was found to cause G2 growth arrest. aacrjournals.org

Furthermore, in transformed human hepatocytes, treatment with AZD5363, alone or in combination with a β-catenin inhibitor, reduced the expression of cyclin D1 and CDK2, proteins crucial for cell-cycle progression. nih.gov

Induction of Apoptosis (e.g., PARP cleavage, Caspase 3 activity)

AZD5363 effectively induces apoptosis in sensitive cancer cell lines, a key mechanism of its anti-tumor activity. This is evidenced by the activation of apoptotic markers such as cleaved Poly (ADP-ribose) polymerase (PARP) and caspase-3. researchgate.netcuaj.ca

In prostate cancer cell lines LNCaP and C4-2, treatment with AZD5363 resulted in increased caspase-3 activity and the induction of PARP cleavage in a time-dependent manner. researchgate.net The combination of AZD5363 with the anti-androgen MDV-3100 was shown to be synergistic in inducing apoptosis, as demonstrated by PARP cleavage and increased caspase-3 activity in prostate cancer cells. cuaj.ca Furthermore, combination treatments in LNCaP and VCaP cells were associated with increased apoptosis as measured by Annexin-V staining and PARP-cleavage assays. researchgate.net

However, the apoptotic response to AZD5363 can be cell-line dependent. For instance, in PC-3 and DU145 prostate cancer cells, AZD5363 alone did not induce cleaved caspase-3 or cleaved PARP. aacrjournals.org In transformed human hepatocytes, AZD5363 treatment alone did not lead to the accumulation of cleaved caspase 3 or cleaved PARP, whereas a β-catenin inhibitor did. nih.gov

In Vivo Anti-tumorigenic Effects

Inhibition of Tumor Growth in Xenograft Models

Chronic oral administration of AZD5363 has demonstrated dose-dependent inhibition of tumor growth in a variety of human tumor xenograft models. aacrjournals.orgnih.govastrazeneca.com This anti-tumor activity has been observed in models of breast cancer, including those resistant to trastuzumab, as well as gastric cancer. aacrjournals.orgnih.gov

In HER2-positive, PIK3CA mutant BT474c breast cancer xenografts, AZD5363 administration resulted in significant tumor growth inhibition, with higher doses leading to tumor regressions. aacrjournals.org Similarly, in HGC-27 gastric cancer xenografts with PIK3CA mutation and PTEN-null status, AZD5363 caused dose-dependent growth inhibition and slight tumor regressions at higher doses. aacrjournals.org The compound also inhibited the growth of the PTEN-null, AR-positive HID28 prostate cancer explant model in vivo. researchgate.net In the LNCaP prostate cancer xenograft model, AZD5363 inhibited tumor growth during the castration-resistant phase. researchgate.net

The anti-tumor efficacy of AZD5363 can be enhanced when used in combination with other therapeutic agents. For example, it significantly enhanced the anti-tumor activity of docetaxel (B913), lapatinib (B449), and trastuzumab in breast cancer xenografts. nih.govastrazeneca.comspandidos-publications.com In HER2-amplified breast cancer models, the combination of AZD5363 with the EGFR/HER2/HER3 inhibitor AZD8931 led to enhanced anti-tumor activity and tumor regression in vivo. spandidos-publications.com

Table 2: In Vivo Anti-tumorigenic Effects of AZD5363 in Xenograft Models

| Xenograft Model | Cancer Type | Key Genetic Features | AZD5363 Effect | Reference |

|---|---|---|---|---|

| BT474c | Breast Cancer | HER2+, PIK3CA mutant | Dose-dependent growth inhibition, tumor regression | aacrjournals.orgnih.gov |

| HGC-27 | Gastric Cancer | PIK3CA mutant, PTEN-null | Dose-dependent growth inhibition, slight tumor regression | aacrjournals.org |

| U87-MG | Glioblastoma | --- | Dose-dependent growth inhibition | nih.gov |

| LNCaP | Prostate Cancer | Castration-resistant | Inhibition of tumor growth | researchgate.net |

| HID28 | Prostate Cancer | PTEN null, AR+ | Dose-dependent growth inhibition | researchgate.net |

| HCC1954 | Breast Cancer | HER2-amplified, PIK3CA mutant | Growth inhibition (monotherapy), enhanced with combination | spandidos-publications.com |

Pharmacodynamic Biomarker Modulation in Preclinical Models (e.g., pPRAS40, pGSK3β, pS6, pAKT, pS6BP)

Oral administration of AZD5363 in preclinical xenograft models leads to a dose- and time-dependent modulation of key pharmacodynamic biomarkers within the AKT signaling pathway. nih.govastrazeneca.com

In BT474c breast cancer xenografts, AZD5363 treatment caused a significant and dose-dependent reduction in the phosphorylation of PRAS40 (pPRAS40), GSK3β (pGSK3β), and S6 ribosomal protein (pS6). aacrjournals.orgnih.gov The inhibition of pPRAS40 was particularly strong and sustained. aacrjournals.org A clear relationship was established between the plasma concentration of AZD5363 and the inhibition of pPRAS40. aacrjournals.org

Similarly, in U87-MG glioblastoma xenografts, AZD5363 led to a dose-dependent inhibition of pPRAS40. aacrjournals.org In patients with advanced solid tumors, AZD5363 treatment resulted in decreased levels of pPRAS40 and pGSK3β. researchgate.net Interestingly, treatment with AZD5363 also led to an increase in the phosphorylation of AKT (pAKT) itself, which is consistent with its ATP-competitive mechanism of action leading to a feedback mechanism. aacrjournals.orgdergipark.org.trresearchgate.net

In a study involving patients with ER+ invasive breast cancer, short-term treatment with capivasertib (B1684468) (AZD5363) significantly modulated pathway biomarkers, including pPRAS40, pGSK3β, and pS6. worktribe.com The study also observed an increase in pAKT and nuclear FOXO3a, consistent with the drug's mechanism of action. worktribe.com

Table 3: Modulation of Pharmacodynamic Biomarkers by AZD5363 in Preclinical Models

| Biomarker | Change upon AZD5363 Treatment | Preclinical Model(s) | Reference |

|---|---|---|---|

| pPRAS40 | Decreased | BT474c xenografts, U87-MG xenografts, Solid tumors (human) | aacrjournals.orgnih.govworktribe.comresearchgate.net |

| pGSK3β | Decreased | BT474c xenografts, Solid tumors (human), HEp-2 cells | aacrjournals.orgnih.govdergipark.org.trworktribe.com |

| pS6 | Decreased | BT474c xenografts, Solid tumors (human) | aacrjournals.orgnih.govworktribe.com |

| pAKT | Increased | LNCaP cells, BT474c cells, Solid tumors (human), HEp-2 cells | aacrjournals.orgdergipark.org.trworktribe.comresearchgate.net |

| pS6BP1 (p4E-BP1) | Decreased | LNCaP cells, BT474c cells, Solid tumors (human) | aacrjournals.orgresearchgate.net |

| Nuclear FOXO3a | Increased | BT474c cells, Solid tumors (human) | aacrjournals.orgworktribe.com |

Influence on Tumor Metabolism (e.g., FDG uptake)

Preclinical investigations have demonstrated that AZD5363 dihydrochloride (B599025) exerts a significant influence on tumor metabolism, a hallmark of cancer. This is primarily observed through the modulation of glucose uptake, as measured by 2-[18F]fluoro-2-deoxy-D-glucose (18F-FDG) positron emission tomography (PET). The AKT signaling pathway, which AZD5363 inhibits, is a critical regulator of cellular processes including glucose metabolism. nih.gov

In preclinical xenograft models, oral administration of AZD5363 has been shown to cause a dose-dependent decrease in the uptake of 18F-FDG in tumors. nih.govresearchgate.net This reduction in glucose uptake is a direct consequence of AKT inhibition, which leads to decreased phosphorylation of downstream targets involved in glucose transport and glycolysis. nih.govnih.gov

Specifically, studies in nude mice with U87-MG glioblastoma xenografts revealed a significant, dose-dependent reduction in 18F-FDG uptake following treatment with AZD5363. nih.govselleckchem.commedchemexpress.com This effect is consistent with the role of AKT in promoting aerobic glycolysis in cancer cells, a phenomenon known as the Warburg effect. researchgate.net By inhibiting AKT, AZD5363 effectively curtails this metabolic advantage in tumor cells.

It's noteworthy that the sensitivity of tumors to AZD5363's metabolic and anti-proliferative effects has been linked to their genetic background. nih.govresearchgate.net Tumors with activating mutations in PIK3CA or loss of the tumor suppressor PTEN often exhibit heightened dependence on the PI3K/AKT pathway for survival and growth, rendering them more susceptible to AKT inhibition. nih.govaacrjournals.orgoncotarget.com Conversely, mutations in RAS have been associated with resistance to AZD5363. nih.govresearchgate.net

The impact of AZD5363 on tumor metabolism is a key component of its preclinical efficacy. The ability to visualize and quantify this effect using 18F-FDG PET provides a valuable pharmacodynamic biomarker to assess target engagement and therapeutic response in both preclinical and clinical settings. nih.gov

Table 1: Effect of AZD5363 on 18F-FDG Uptake in Preclinical Models

| Model | Treatment | Outcome | Reference |

| U87-MG xenografts | Oral AZD5363 | Dose-dependent decrease in 18F-FDG uptake | nih.govselleckchem.commedchemexpress.com |

Table 2: Effect of AZD5363 on Downstream Signaling Molecules

| Model | Treatment | Effect on Phosphorylation | Reference |

| BT474c xenografts | Oral AZD5363 | Dose- and time-dependent reduction of pPRAS40, pGSK3β, and pS6 | nih.govselleckchem.comapexbt.com |

| Hep-G2 and Huh-7 cells | AZD5363 | Inhibition of GSK3β phosphorylation | nih.gov |

Table of Mentioned Compounds

Genomic and Molecular Determinants of Response

Correlates of Sensitivity

A significant correlation exists between the presence of mutations in the PIK3CA or PTEN genes and a tumor's sensitivity to AZD5363. aacrjournals.orgastrazeneca.com Preclinical studies across a broad panel of cancer cell lines have demonstrated that those with activating mutations in PIK3CA or inactivating mutations or loss of PTEN are more likely to be sensitive to the growth-inhibitory effects of AZD5363 monotherapy. aacrjournals.orgastrazeneca.com Specifically, in a screening of 182 solid and hematologic tumor cell lines, 73% of the sensitive lines harbored at least one of these genetic defects. aacrjournals.org The link between PIK3CA or PTEN mutations and sensitivity to AZD5363 is particularly strong when there are no concurrent RAS mutations. aacrjournals.org

In breast cancer, alterations in the PI3K/AKT pathway, including PIK3CA mutations, are common, occurring in over 50% of tumors. nih.gov Clinical trials have shown that patients with tumors harboring PIK3CA or AKT1 mutations have responded to AZD5363. aacrjournals.orgkent.ac.uk For instance, the FAKTION trial focused on patients with PIK3CA or PTEN alterations. larvol.com Similarly, a phase II study in advanced gastric cancer investigated AZD5363 in patients with PIK3CA mutations or amplifications. larvol.comclinicaltrials.gov

Interestingly, while PTEN alterations are often grouped with PIK3CA and AKT1 mutations as predictive biomarkers, some studies suggest that excluding PTEN status from the composite biomarker may increase its predictive accuracy for AZD5363 monotherapy response in HER2-negative breast cancer patient-derived xenografts (PDXs). nih.gov In these models, the accuracy of predicting sensitivity increased from 64% to 89% when PTEN alterations were excluded. aacrjournals.orgnih.gov Nevertheless, preclinical studies in prostate cancer models with PTEN deficiency have shown that AZD5363 monotherapy can significantly reduce tumor growth. oncotarget.com Furthermore, in a patient-derived gastric cancer xenograft model with PTEN loss, combining AZD5363 with Taxotere resulted in significant anti-tumor activity, overcoming the resistance observed with either drug alone. nih.gov

Table 1: Correlation of PIK3CA/PTEN Status with AZD5363 Sensitivity

| Genetic Alteration | Correlation with Sensitivity | Cancer Type(s) | Key Findings | Citations |

|---|---|---|---|---|

| ***PIK3CA* Mutation** | Positive | Breast, Gastric, Various Solid Tumors | Significantly correlates with sensitivity, especially in the absence of RAS mutations. A key biomarker in clinical trials. | aacrjournals.orgastrazeneca.comnih.govaacrjournals.orglarvol.comclinicaltrials.gov |

| ***PTEN* Loss/Mutation** | Positive (with some nuances) | Breast, Prostate, Gastric, Various Solid Tumors | Generally correlates with sensitivity. aacrjournals.orgastrazeneca.comoncotarget.com However, excluding it from a composite biomarker increased predictive accuracy in some breast cancer models. aacrjournals.orgnih.gov Combination with Taxotere is effective in PTEN-loss gastric cancer models. nih.gov | aacrjournals.orgastrazeneca.comaacrjournals.orgnih.govoncotarget.comnih.gov |

HER2 (human epidermal growth factor receptor 2) amplification is another key determinant of sensitivity to AZD5363, particularly in breast cancer. aacrjournals.org Cell lines with HER2 amplification are often sensitive to the drug. aacrjournals.org In preclinical models of HER2-amplified breast cancer, AZD5363 has demonstrated the ability to enhance the anti-tumor effects of HER2-targeted therapies like trastuzumab and lapatinib (B449). aacrjournals.orgnih.gov This suggests a synergistic relationship where inhibiting both the HER2 and AKT pathways is more effective.

The rationale for this sensitivity lies in the fact that HER2 signaling can activate the PI3K/AKT pathway. researchgate.net Therefore, in HER2-amplified tumors, there is often a reliance on this pathway for growth and survival, making them vulnerable to AKT inhibition. Preclinical studies have shown that combining AZD5363 with the HER2/HER3 signaling inhibitor AZD8931 leads to enhanced anti-tumor efficacy in HER2-amplified breast cancer models by limiting the feedback mechanisms induced by AKT inhibition alone. researchgate.net

Table 2: Impact of HER2 Amplification on AZD5363 Response

| Genetic Alteration | Correlation with Sensitivity | Cancer Type(s) | Key Findings | Citations |

|---|---|---|---|---|

| ***HER2* Amplification** | Positive | Breast Cancer | Associated with sensitivity to AZD5363. aacrjournals.org Synergistic effects observed when combined with HER2 inhibitors. aacrjournals.orgnih.govresearchgate.net | aacrjournals.orgnih.govresearchgate.net |

PIK3CA and PTEN Genetic Alterations

Mechanisms of Acquired Resistance to AZD5363 Dihydrochloride (B599025)

Despite initial responses, tumors can develop resistance to AZD5363 through various molecular mechanisms.

Mutations in the RAS family of oncogenes (including KRAS, NRAS, and HRAS) are significantly associated with resistance to AZD5363 monotherapy. aacrjournals.orgastrazeneca.com In the aforementioned cell line screening, the presence of a RAS mutation was a strong predictor of resistance. aacrjournals.org This is because RAS can activate downstream signaling pathways, such as the MAPK/ERK pathway, in parallel to the PI3K/AKT pathway. aacrjournals.orgnih.govfrontiersin.org This redundancy means that even if the AKT pathway is inhibited by AZD5363, the ERK pathway can still promote cell survival and proliferation.

The resistance conferred by RAS mutations can sometimes be overcome by combination therapies. For instance, in colorectal and endometrial cancers, where RAS mutations are common, combining AZD5363 with an ERK pathway inhibitor may be a more effective strategy. aacrjournals.org Acquired resistance to KRAS G12C inhibitors can involve the emergence of new KRAS mutations or mutations in other genes that reactivate the MAPK or PI3K/AKT pathways. frontiersin.orgmdpi.comnih.gov

In prostate cancer, a complex interplay exists between the PI3K/AKT pathway and the androgen receptor (AR) signaling pathway. researchgate.netmdpi.comoncotarget.com While AZD5363 can initially inhibit the growth of prostate cancer cells, resistance can emerge, and this is often linked to the reactivation of AR signaling. researchgate.netmdpi.com Studies have shown that treatment with AZD5363 can lead to an increase in AR transcriptional activity and the expression of AR-dependent genes. researchgate.netplos.org This feedback mechanism can ultimately drive tumor progression despite continued AKT inhibition.

This finding has led to the investigation of combination therapies that target both the AKT and AR pathways. Preclinical studies have demonstrated that combining AZD5363 with anti-androgen drugs like enzalutamide (B1683756) or bicalutamide (B1683754) can significantly delay the development of resistance and prolong tumor growth inhibition in prostate cancer models. researchgate.netresearchgate.netnih.gov The RE-AKT clinical trial explored the combination of AZD5363 and enzalutamide in men with prostate cancer, with results indicating that patients who responded had either PTEN loss, an AKT mutation, or low expression of the AR splice variant AR-V7. icr.ac.uk

A key mechanism of acquired resistance to AZD5363 involves alterations in the regulation of protein synthesis, specifically through the mTORC1/4EBP1 axis. kent.ac.uk AKT is a major upstream regulator of mTORC1, which in turn phosphorylates 4EBP1. ijbs.com This phosphorylation causes 4EBP1 to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing for cap-dependent translation of mRNAs that are crucial for cell growth and proliferation. ijbs.comnih.gov

In some cancer cells that have developed resistance to AZD5363, there is evidence of reduced 4EBP1 activity. kent.ac.uk This can occur through decreased expression of 4EBP1, leading to increased cap-dependent protein synthesis and rendering the cells less dependent on AKT signaling for this process. kent.ac.uk In preclinical models of acquired resistance, resistant cells showed reduced 4EBP1 expression and were cross-resistant to other AKT and mTORC1 inhibitors. kent.ac.uk Overexpression of 4EBP1 in these resistant cells could partially restore sensitivity to AZD5363. kent.ac.uk This suggests that reduced 4EBP1 expression could be a predictive biomarker for acquired resistance to AKT inhibitors. kent.ac.uk Furthermore, AZD5363 has been shown to inhibit the phosphorylation of 4EBP1 in sensitive cell lines. aacrjournals.orgbiocrick.commedchemexpress.com

Table 3: Mechanisms of Acquired Resistance to AZD5363

| Resistance Mechanism | Molecular Alteration | Cancer Type(s) | Key Findings | Citations |

|---|---|---|---|---|

| RAS Pathway Activation | RAS Mutations | Colorectal, Endometrial, Various Solid Tumors | RAS mutations are strongly associated with resistance to AZD5363 monotherapy due to parallel activation of the MAPK/ERK pathway. | aacrjournals.orgastrazeneca.comnih.govfrontiersin.orgmdpi.comnih.gov |

| Androgen Receptor Signaling | Increased AR Transcriptional Activity | Prostate Cancer | AZD5363 treatment can induce a feedback loop leading to AR pathway activation and resistance. Combination with anti-androgens can overcome this. | researchgate.netmdpi.comoncotarget.commdpi.complos.orgresearchgate.netnih.govicr.ac.uk |

| Altered Protein Synthesis | Reduced 4EBP1 Activity/Expression | Ovarian, Breast Cancer | Decreased 4EBP1 leads to increased cap-dependent protein synthesis, bypassing the need for AKT-mediated mTORC1 activation. | kent.ac.ukijbs.comnih.gov |

Intrinsic Feedback Loops and Bypass Mechanisms (e.g., ERBB2-ERBB3, ERK5, IGF1 signaling)

Inhibition of the AKT pathway by Azd 5363 dihydrochloride can trigger intrinsic feedback mechanisms that reactivate survival signaling, thereby limiting the drug's efficacy. Global gene expression studies in endocrine-resistant breast cancer have identified several key signaling pathways that are activated as potential feedback loops in response to AZD5363 treatment. nih.gov These compensatory mechanisms often involve the upregulation of receptor tyrosine kinases (RTKs) or the activation of parallel signaling cascades.

ERBB2-ERBB3 Signaling: The ERBB family of receptor tyrosine kinases, particularly the ERBB2-ERBB3 heterodimer, is a potent activator of the PI3K/AKT pathway. oncotarget.com While ERBB3 has an impaired kinase domain, it serves as a crucial signaling platform when dimerized with other ERBB family members like ERBB2. oncotarget.com This dimerization leads to the phosphorylation of ERBB3, creating docking sites for the p85 subunit of PI3K and strongly inducing AKT signaling. oncotarget.com In response to AKT inhibition with agents like AZD5363, a feedback mechanism can lead to the upregulation of ERBB3. nih.govnih.gov This upregulation can reactivate the PI3K/AKT pathway, thus creating a bypass circuit that circumvents the therapeutic blockade. oncotarget.com

ERK5 Signaling: Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK-1), is involved in regulating fundamental cellular processes, including proliferation and survival. mdpi.com The ERK5 pathway can be activated by various growth factors and cellular stressors. mdpi.com Studies have pointed to ERK5 signaling as a potential feedback loop that is activated upon treatment with AZD5363 in breast cancer models. nih.gov While the precise mechanism of this feedback is still under investigation, the activation of ERK5 signaling could provide an alternative route for promoting cell growth and survival when the primary AKT pathway is inhibited.

IGF1 Signaling: A significant bypass mechanism involves the insulin-like growth factor 1 (IGF1) and insulin (B600854) receptor (InsR) signaling pathways. Inhibition of AKT with AZD5363 has been shown to induce a compensatory upregulation and activation of the IGF1 receptor (IGF-IR) and the insulin receptor (InsR). nih.gov This response is driven by the upregulation of FoxO3a and Estrogen Receptor (ER), which in turn increases the transcription of IGF1 and IGF2 ligands. nih.gov These ligands then activate the newly upregulated IGF-IR/InsR, leading to the reactivation of PI3K and subsequent phosphorylation of AKT, effectively creating a resistance loop. nih.gov This feedback is not merely a theoretical construct; studies have demonstrated that AZD5363 treatment leads to increased phosphorylation of IGF-IR/InsR both in vitro and in vivo. nih.gov Furthermore, this mechanism links insulin/IGF1 signaling with inflammatory pathways through glycogen (B147801) synthase kinase 3 (GSK3). nih.gov AZD5363, by inhibiting AKT, enhances GSK3 activity, which can modulate IL-17-induced gene expression. nih.gov The clinical implication is that combining AZD5363 with a dual IGF-IR/InsR inhibitor can block this feedback loop and enhance the anti-tumor effect. nih.gov

| Feedback Pathway | Mechanism of Activation | Key Mediators | Consequence of Activation | Supporting Evidence Source |

|---|---|---|---|---|

| ERBB2-ERBB3 | Upregulation of ERBB3 receptor in response to AKT inhibition. | ERBB2, ERBB3, PI3K | Reactivation of PI3K/AKT signaling. | nih.govoncotarget.comnih.gov |

| ERK5 | Identified as a potential feedback loop via global gene expression analysis. | MEK5, ERK5 | Alternative pro-proliferative and survival signaling. | nih.govmdpi.com |

| IGF1/InsR | AKT inhibition leads to FoxO3a/ER-dependent upregulation of IGF-IR/InsR and their ligands (IGF1, IGF2). | IGF-IR, InsR, FoxO3a, ER, IGF1, IGF2 | Ligand-mediated reactivation of IGF-IR/InsR, leading to PI3K/AKT pathway reactivation. | nih.govnih.gov |

Cross-Resistance Patterns with Other Kinase Inhibitors

The development of resistance to AZD5363 (Capivasertib) can sometimes confer resistance to other kinase inhibitors, a phenomenon known as cross-resistance. However, the patterns of cross-resistance are complex and appear to be context- and model-dependent.

Resistance to Other AKT and PI3K/mTOR Pathway Inhibitors: Studies on acquired resistance to capivasertib (B1684468) have yielded varied results regarding cross-resistance to other AKT inhibitors.

In one study using an isogenic capivasertib-resistant ovarian cancer subclone (A2780 254R-B), researchers observed broad cross-resistance. The cells were resistant not only to multiple ATP-competitive AKT inhibitors but also to allosteric AKT inhibitors. kent.ac.uk Furthermore, these cells displayed cross-resistance to both allosteric and kinase inhibitors of mTORC. kent.ac.uk

Conversely, a different resistant subclone from the same parental line (A2780 254R-D) showed a more specific resistance pattern, exhibiting cross-resistance to other ATP-competitive AKT inhibitors but remaining sensitive to allosteric inhibitors. kent.ac.uk This suggests that the mechanism of resistance in this clone may involve a non-AKT target of capivasertib or a specific conformational change in AKT. kent.ac.uk

In contrast to these findings, another study that developed breast cancer cell line models of acquired resistance to AZD5363 reported a lack of cross-resistance to other AKT inhibitors, including the ATP-competitive inhibitor GDC0068 and the allosteric inhibitor MK-2206. kent.ac.uk This finding suggests that the resistance mechanism in these breast cancer models is not proximal to the AKT kinase itself. kent.ac.uk

This variability highlights that multiple, distinct mechanisms can lead to AZD5363 resistance, with different implications for sequential therapy with other pathway inhibitors.

Relationship with Other Kinase Inhibitor Classes: The relationship between AZD5363 and other classes of kinase inhibitors is often one of collateral sensitivity rather than cross-resistance. This is particularly evident in the context of therapies for ER-positive breast cancer.

CDK4/6 Inhibitors: Acquired resistance to CDK4/6 inhibitors is a major clinical challenge. The PI3K/AKT/mTOR pathway is a key mechanism for bypassing CDK4/6 inhibition. frontiersin.org Consequently, AKT inhibition with capivasertib has been shown to be an effective strategy to overcome resistance to CDK4/6 inhibitors. frontiersin.orgemjreviews.com For instance, the CAPItello-291 trial demonstrated that capivasertib plus fulvestrant (B1683766) improved progression-free survival in patients whose disease had progressed on a prior CDK4/6 inhibitor regimen. emjreviews.com This indicates a lack of cross-resistance and a strong rationale for sequential treatment.

PI3Kα Inhibitors: Loss of PTEN is a known mechanism of resistance to PI3Kα inhibitors and has been shown to mediate clinical cross-resistance to CDK4/6 inhibitors as well. nih.gov As AZD5363 targets the node downstream of both PI3K and PTEN, it remains a viable therapeutic option in cancers with PTEN loss. astrazeneca.comnih.gov

| Inhibitor Class | Specific Agent(s) | Observed Cross-Resistance Pattern with AZD5363 | Cancer Model / Context | Supporting Evidence Source |

|---|---|---|---|---|

| AKT Inhibitors (ATP-Competitive) | Various | Cross-resistance observed. | Ovarian Cancer (A2780 254R-B, 254R-D) | kent.ac.uk |

| GDC0068 | No cross-resistance observed. | Breast Cancer | kent.ac.uk | |

| AKT Inhibitors (Allosteric) | MK-2206 | Cross-resistance observed. | Ovarian Cancer (A2780 254R-B) | kent.ac.uk |

| No cross-resistance observed. | Ovarian Cancer (A2780 254R-D), Breast Cancer | kent.ac.ukkent.ac.uk | ||

| mTORC Inhibitors | Various | Cross-resistance observed. | Ovarian Cancer (A2780 254R-B) | kent.ac.uk |

| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | No cross-resistance; AZD5363 can overcome resistance to CDK4/6i. | ER+ Breast Cancer | frontiersin.orgemjreviews.com |

| Taxanes | Taxotere (Docetaxel) | No cross-resistance; AZD5363 can overcome innate resistance. | Gastric Cancer (PTEN-loss PDGCX model) | nih.gov |

Preclinical Combination Therapy Strategies

Rationale for Combination Approaches

The primary rationale for combining AZD5363 with other anti-cancer therapies stems from the central role of the PI3K/AKT/mTOR signaling pathway in cancer cell growth, survival, and the development of treatment resistance. nih.govijfmr.com The PI3K/AKT pathway is one of the most frequently altered signaling networks in human cancers. nih.gov Activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, can lead to resistance to various treatments, including endocrine therapies and HER2-targeted agents. nih.govonclive.comnih.gov

By inhibiting AKT, AZD5363 can disrupt these survival signals. However, inhibition of the AKT pathway can sometimes lead to compensatory feedback loops, where other signaling pathways are activated, potentially limiting the inhibitor's effectiveness. researchgate.netaacrjournals.org For instance, AKT inhibition can relieve the negative feedback on upstream receptor tyrosine kinases (RTKs) like HER2 and HER3, leading to their reactivation. nih.govresearchgate.net This provides a strong basis for combining AZD5363 with agents that can block these escape routes.

Furthermore, preclinical evidence suggests that combining AZD5363 with therapies that induce DNA damage or target other key oncogenic drivers can result in synergistic anti-tumor effects. aacrjournals.orgnih.gov This dual-pronged attack can lead to increased cancer cell death (apoptosis) and more profound and durable tumor growth inhibition. nih.govresearchgate.net The overarching goal of these combination strategies is to achieve a more comprehensive blockade of cancer cell proliferation and survival pathways, thereby delaying or preventing the emergence of resistant clones. nih.govresearchgate.net

Synergy with Anti-cancer Agents

Preclinical studies have demonstrated that AZD5363 acts synergistically with a variety of anti-cancer drugs, enhancing their therapeutic effects in different cancer models.

DNA-Damaging Agents (e.g., Docetaxel)

The combination of AZD5363 with the DNA-damaging agent docetaxel (B913) has shown significant promise in preclinical models of breast and prostate cancer. aacrjournals.orgnih.gov Preclinical data indicate that AZD5363 can enhance the cytotoxic effects of docetaxel. aacrjournals.orgfrontiersin.org In breast cancer xenografts, the combination of AZD5363 and docetaxel resulted in significant tumor regressions. aacrjournals.org

The rationale for this synergy lies in the observation that a sub-population of cancer cells, termed "docetaxel-persister cells," can survive initial chemotherapy treatment. These cells often exhibit an upregulation of the PI3K/AKT pathway. By inhibiting AKT with AZD5363, these persister cells can be targeted, leading to increased apoptosis and DNA damage. researchgate.net This suggests that AZD5363 can overcome a key mechanism of resistance to docetaxel. ascopubs.org

| Cancer Type | Combination Agent | Preclinical Model | Key Finding | Source |

|---|---|---|---|---|

| Breast Cancer | Docetaxel | Xenografts | Significant tumor regressions and enhanced efficacy. | aacrjournals.org |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Docetaxel | In vivo models and cell lines | Increased activity in both PTEN null and wild-type tumors by targeting docetaxel-persister cells. | researchgate.net |

HER2-Targeted Therapies (e.g., Lapatinib (B449), Trastuzumab)

In HER2-positive breast cancer, resistance to HER2-targeted therapies like trastuzumab and lapatinib is often associated with the activation of the PI3K/AKT signaling pathway. nih.gov Preclinical studies have shown that AZD5363 can enhance the efficacy of these agents. nih.govaacrjournals.org

The combination of AZD5363 with HER2 inhibitors has demonstrated synergistic effects in HER2-amplified breast cancer cell lines. nih.gov For instance, in a HER2-positive, PIK3CA mutant breast cancer xenograft model that shows suboptimal responses to lapatinib or trastuzumab alone, the addition of AZD5363 led to enhanced tumor growth inhibition. aacrjournals.org Furthermore, combining AZD5363 with AZD8931, an inhibitor of EGFR/HER2/HER3 signaling, has been shown to be highly synergistic in HER2-amplified breast cancer cells, including those resistant to trastuzumab. nih.gov This is because AKT inhibition can lead to a feedback activation of HER3, which can be blocked by AZD8931. researchgate.net

Recent preclinical data has also explored the combination of AZD5363 with trastuzumab deruxtecan (B607063) (T-DXd), an antibody-drug conjugate. This combination was found to be more effective than either agent alone in a subset of HER2-positive and HER2-low breast cancer models, particularly in tumors with PIK3CA or PTEN mutations. aacrjournals.org

| Combination Agent(s) | Preclinical Model | Key Finding | Source |

|---|---|---|---|

| Lapatinib, Trastuzumab | HER2+, PIK3CA mutant breast cancer xenograft | Enhanced tumor growth inhibition compared to monotherapy. | aacrjournals.org |

| AZD8931 (EGFR/HER2/HER3 inhibitor) | HER2-amplified breast cancer cell lines | Highly synergistic growth inhibition, overcoming trastuzumab resistance. | nih.gov |

| Trastuzumab deruxtecan (T-DXd) | HER2+ and HER2-low breast cancer models | Increased cell kill in vitro, with potential for activity in tumors with PIK3CA/PTEN mutations. | aacrjournals.org |

Endocrine Therapies (e.g., Fulvestrant (B1683766), Tamoxifen)

The combination of AZD5363 with fulvestrant has been shown to be more effective than either drug alone in preclinical models. nih.govnih.gov This is partly because AKT inhibition can lead to a compensatory increase in estrogen receptor (ER)-dependent transcription, which can be blocked by the ER antagonist and degrader, fulvestrant. onclive.comnih.gov In patient-derived HR-positive breast cancer xenografts, the combination of capivasertib (B1684468) and fulvestrant demonstrated significant antitumor activity. nih.gov Similarly, combining AZD5363 with tamoxifen (B1202) also proved to be superior to monotherapy in ER-positive endocrine-resistant breast cancer cell lines. nih.gov

| Combination Agent | Cancer Type | Preclinical Model | Key Finding | Source |

|---|---|---|---|---|

| Fulvestrant | HR-positive Breast Cancer | Endocrine-sensitive and resistant models, patient-derived xenografts | Synergistic activity and significant antitumor effect. | nih.govonclive.com |

| Tamoxifen | ER-positive Endocrine-Resistant Breast Cancer | Cell lines | Superior efficacy compared to monotherapy. | nih.gov |

| Anastrozole | ER-positive Endocrine-Resistant Breast Cancer | Cell lines | Superior efficacy compared to monotherapy. | nih.gov |

Androgen Receptor Axis Inhibitors (e.g., Enzalutamide)

In prostate cancer, there is a well-documented reciprocal feedback loop between the androgen receptor (AR) and PI3K/AKT signaling pathways. jci.orgresearchgate.net This crosstalk can contribute to the development of resistance to therapies targeting the AR axis. Preclinical studies have shown that combining AZD5363 with AR inhibitors like enzalutamide (B1683756) can significantly delay the onset of resistance. nih.govresearchgate.net

In preclinical models of enzalutamide-resistant prostate cancer, the combination of AZD5363 and enzalutamide led to synergistic decreases in cell proliferation, induced cell cycle arrest, and increased apoptosis. nih.gov This combination resulted in impressive regression of castrate-resistant xenograft tumors, with no recurrence observed, whereas tumors progressed with either monotherapy. nih.gov The combination also led to a more profound and sustained suppression of prostate-specific antigen (PSA) levels. nih.gov These findings provide a strong preclinical rationale for the clinical evaluation of combined AKT and AR pathway inhibition. nih.govresearchgate.net

| Combination Agent | Cancer Type | Preclinical Model | Key Finding | Source |

|---|---|---|---|---|

| Enzalutamide | Prostate Cancer | LNCaP and C4-2 cell lines, castrate-resistant LNCaP xenografts | Synergistic decrease in proliferation, induction of apoptosis, and significant tumor regression. | nih.gov |

| Androgen Deprivation Therapy (Castration) | PTEN-negative Prostate Cancer | Patient-derived xenografts | Long-lasting tumor regression. | nih.gov |

| Bicalutamide (B1683754) | Prostate Cancer | LNCaP xenografts | Greater efficacy than AZD5363 monotherapy. | researchgate.net |

mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation, and targeting different nodes within this pathway simultaneously is a rational therapeutic strategy. ijfmr.comsemanticscholar.org Preclinical studies have explored the combination of AZD5363 with mTOR inhibitors.

Recent preclinical data presented in late 2024 demonstrated that the combination of palazestrant (B10860972) (a complete estrogen receptor antagonist) with the mTOR inhibitor everolimus (B549166) and the pan-AKT inhibitor capivasertib (AZD5363) enhances tumor suppression in ER+/HER2- breast cancer models. olema.comolema.comolema.com These studies showed that the combinations were synergistic and resulted in significant tumor regression, supporting the clinical investigation of these triplet therapies. olema.com

While specific preclinical data on the direct combination of AZD5363 with an mTOR inhibitor as a doublet is less detailed in the provided context, the rationale for such a combination is strong. Inhibiting both AKT and mTOR could lead to a more complete shutdown of the pathway, potentially preventing feedback activation and overcoming resistance. semanticscholar.org

Combination with Radiotherapy

The combination of the AKT inhibitor AZD5363 with radiotherapy has been explored in preclinical studies to enhance tumor control. The rationale for this combination is based on the role of the PI3K/AKT/mTOR signaling pathway in promoting tumor radioresistance through mechanisms that include enhancing DNA damage repair, regulating the cell cycle, and inhibiting apoptosis. preprints.org By inhibiting AKT, AZD5363 is hypothesized to counteract these radioresistance mechanisms and improve the efficacy of radiation treatment.

Research in head and neck cancer models has provided detailed insights into the interaction between AZD5363 and radiotherapy. nih.govembopress.org Interestingly, in vitro studies using clonogenic assays on a panel of 15 different human cancer cell lines, including the head and neck cancer cell line FaDu, showed that AZD5363 did not enhance the intrinsic radiosensitivity of the tumor cells. nih.gov This lack of direct radiosensitization was observed regardless of the timing or duration of the drug's administration relative to the radiation dose. nih.govaacrjournals.orgresearchgate.net

However, in vivo experiments using xenograft models of head and neck cancer (FaDu and PE/CA PJ34) revealed a significant, schedule-dependent enhancement of radiotherapy. nih.govembopress.org When AZD5363 was administered as an adjuvant therapy, beginning after a single dose of radiation, it led to a significant improvement in long-term tumor control and survival. nih.govaacrjournals.orgresearchgate.net In one study, 50% of mice receiving the adjuvant combination had no measurable tumor mass by day 100. nih.gov In contrast, administering AZD5363 as a neoadjuvant treatment (before radiotherapy) did not improve tumor control compared to radiotherapy alone. nih.govembopress.org

The mechanism for this adjuvant-specific effect appears to be related to the impact of AZD5363 on the irradiated tumor microenvironment rather than direct tumor cell killing. nih.govembopress.org Studies found that while AZD5363 alone did not affect tumor oxygenation or vascularity, its administration after radiotherapy led to marked reductions in tumor vascular density and inhibited the influx of pro-vasculogenic CD11b+ myeloid cells. nih.govembopress.org Furthermore, the combination resulted in reduced levels of Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). nih.govaacrjournals.orgresearchgate.net AZD5363 was also shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) in vitro and tumor vascular endothelial cells in vivo, which likely contributes to the prevention of tumor regrowth following radiation. nih.govembopress.orgaacrjournals.orgresearchgate.net

Table 1: Preclinical Findings for AZD5363 and Radiotherapy in Head and Neck Cancer Models

| Model/Assay | Treatment Schedule | Key Research Findings | Reference |

|---|---|---|---|

| 15 Cancer Cell Lines (in vitro) | AZD5363 before and after RT | No enhancement of radiosensitivity observed in clonogenic assays. | nih.gov |

| FaDu Xenograft (in vivo) | Adjuvant AZD5363 (after RT) | Improved survival (p=0.006) and reduced tumor growth (p=0.0035). | aacrjournals.orgresearchgate.net |

| FaDu & PE/CA PJ34 Xenografts (in vivo) | Adjuvant AZD5363 (after RT) | Significantly improved long-term tumor control; 50% of mice tumor-free at day 100 in one cohort. | nih.gov |

| FaDu Xenograft (in vivo) | Neoadjuvant AZD5363 (before RT) | No improvement in tumor control. | nih.govaacrjournals.orgresearchgate.net |

| FaDu Xenograft (in vivo) | Adjuvant AZD5363 (after RT) | Reduced microvessel density (p=0.0317), reduced influx of CD11b+ myeloid cells. | nih.govaacrjournals.orgresearchgate.net |

| FaDu Xenograft (in vivo) | AZD5363 Treatment | Reduced levels of human VEGF (p=0.0104) and HIF-1α (p=0.002). | aacrjournals.orgresearchgate.net |

Separate preclinical research in a glioblastoma (GBM) model also demonstrated the potential of combining AZD5363 with radiotherapy. glpbio.com In this study, nude mice with GBM xenografts treated with the combination therapy showed a significant prolongation of survival. glpbio.com The treatment also resulted in a significant reduction in the number of cancer stem cells within the tumors. glpbio.com

Table 2: Preclinical Findings for AZD5363 and Radiotherapy in a Glioblastoma Model

| Model/Assay | Treatment Combination | Key Research Findings | Reference |

|---|---|---|---|

| Glioblastoma Xenograft (in vivo) | AZD5363 + Radiotherapy | Significantly prolonged survival of the mice. | glpbio.com |

| Glioblastoma Xenograft (in vivo) | AZD5363 + Radiotherapy | Significantly reduced the number of cancer stem cells in tumors. | glpbio.com |

Collectively, these preclinical studies indicate that AZD5363 can enhance the efficacy of radiotherapy. The effect is highly schedule-dependent in some models and appears to be mediated primarily through the modulation of the tumor microenvironment, particularly by inhibiting vascular recovery and regrowth after radiation, rather than by directly sensitizing cancer cells to radiation-induced damage.

Research Methodologies and Preclinical Models

In Vitro Cell Culture Models

Two-Dimensional Cell Line Panels (Solid and Hematologic)

The preclinical evaluation of AZD5363 (also known as capivasertib) has extensively utilized two-dimensional (2D) cell line panels to ascertain its activity across a broad spectrum of human cancers. Initial screenings involved a large panel of 182 human cancer cell lines, encompassing both solid tumors and hematologic malignancies. nih.govresearchgate.net In this comprehensive analysis, AZD5363 demonstrated significant anti-proliferative activity, inhibiting the growth of 41 cell lines with a potency of 3 μmol/L or less. nih.govresearchgate.netaacrjournals.org

Notably, cell lines derived from breast cancers exhibited the highest frequency of sensitivity to the compound. nih.govresearchgate.net Further investigations have confirmed the in vitro efficacy of capivasertib (B1684468) in various cancer types, including ER-positive breast cancer cell lines with acquired resistance to estrogen deprivation. nih.gov The compound has also shown activity in pediatric T-ALL and B-ALL cell lines, although the monotherapy effect was partial. aacrjournals.org In the context of diffuse large B-cell lymphoma (DLBCL), a screening across 26 cell lines revealed promising responses, particularly when combined with other agents. ajmc.comresearchgate.net

A significant correlation has been established between the genetic background of the cell lines and their sensitivity to AZD5363. nih.govresearchgate.net The presence of activating mutations in PIK3CA and/or loss-of-function mutations in PTEN were significantly associated with sensitivity to the inhibitor. nih.govresearchgate.net Conversely, mutations in the RAS gene were linked to resistance. nih.govresearchgate.net For instance, in gastric cancer cell lines, those with PIK3CA mutations were found to be selectively sensitive to AZD5363. nih.gov Similarly, in breast cancer models, HER2-positive and ER-positive cell lines were particularly sensitive. nih.gov

The table below provides a summary of representative cell lines used in the preclinical assessment of AZD5363 and their observed responses.

| Cell Line | Cancer Type | Key Genetic Alterations | Observed Response to AZD5363 |

| T47D | Breast Cancer | PIK3CA mutant | Sensitive (IC50: 0.92 µM) kent.ac.uk |

| MCF-7 | Breast Cancer | PIK3CA mutant | Sensitive (IC50: 1.34 µM) kent.ac.uk |

| ZR-75-1 | Breast Cancer | - | Highly Sensitive (IC50: 0.05 µM) kent.ac.uk |

| BT474c | Breast Cancer | HER2+, PIK3CA mutant | Sensitive aacrjournals.org |

| HGC27 | Gastric Cancer | PIK3CA mutant, PTEN loss | Highly Sensitive nih.gov |

| MOLT4 | T-cell Acute Lymphoblastic Leukemia | - | Partial anti-proliferative activity aacrjournals.org |

| Karpas-231 | Anaplastic Large Cell Lymphoma | - | Partial anti-proliferative activity aacrjournals.org |

| A2780 | Ovarian Carcinoma | - | Sensitive, used to develop resistant models kent.ac.uk |

| SNU601 | Gastric Cancer | PIK3CA mutant | Sensitive, used to develop resistant models iiarjournals.orglarvol.com |

| AGS | Gastric Cancer | PIK3CA mutant | Sensitive, used to develop resistant models iiarjournals.orglarvol.com |

| JVM2 | Mantle Cell Lymphoma | - | Superior activity compared to PI3K inhibitors aacrjournals.org |

Development of Acquired Resistance Cell Line Models

To understand the mechanisms of acquired resistance to AZD5363, researchers have developed resistant cell line models. kent.ac.ukkent.ac.uk A common method for generating these models is through chronic exposure of parental cancer cell lines to gradually increasing concentrations of the drug. kent.ac.uk For example, resistant subclones of the ZR-75-1 breast cancer cell line, named B9 and D2, were generated and showed 7.3 and 5.8-fold resistance to AZD5363, respectively. kent.ac.uk

Similarly, capivasertib-resistant subclones of the A2780 human ovarian carcinoma cell line, such as A2780 254R-B and A2780 254R-D, have been developed. kent.ac.uk Studies on these resistant models have provided crucial insights into potential resistance mechanisms. In the ZR-75-1 resistant subclones, interestingly, there was no significant cross-resistance to other AKT inhibitors like GDC0068 and MK2206, and no major changes were observed in PI3K/AKT signaling. kent.ac.uk This suggests that the resistance mechanism might not be directly related to the AKT protein itself but could involve other pathways. kent.ac.uk

In the A2780 254R-B subclone, which harbors hyperactivating mutations in the PI3K/AKT/mTOR pathway, cross-resistance was observed with both allosteric and multiple ATP-competitive AKT inhibitors. kent.ac.uk These cells also exhibited reduced expression of 4EBP1 and capivasertib-resistant phosphorylation of S6RP, which correlated with an overexpression of p90RSK. kent.ac.uk Overexpression of 4EBP1 in these resistant cells was able to reduce the resistance to capivasertib, indicating that increased cap-dependent protein synthesis is a key resistance mechanism. kent.ac.uk

Another model of acquired resistance was developed in gastric cancer cell lines (SNU601-R and AGS-R) that were initially sensitive to the PI3Kα inhibitor alpelisib. iiarjournals.orglarvol.com These alpelisib-resistant cells, which exhibited functional loss of PTEN, could be re-sensitized by treatment with pan-PI3K inhibitors or AKT inhibitors like capivasertib. iiarjournals.orglarvol.com

In Vivo Xenograft Models

Conventional Xenografts (e.g., Nude Mice, SCID Mice)

Conventional xenograft models, primarily using immunodeficient mice such as nude and SCID mice, have been instrumental in evaluating the in vivo efficacy of AZD5363. nih.govmdpi.comcriver.com In these models, human cancer cell lines are implanted subcutaneously or orthotopically into the mice. mdpi.comcriver.com Chronic oral dosing of AZD5363 has been shown to cause dose-dependent growth inhibition of xenografts derived from a variety of tumor types. nih.govastrazeneca.com

Specifically, AZD5363 has demonstrated significant antitumor activity in xenograft models of breast cancer, including those resistant to trastuzumab. nih.govaacrjournals.org The combination of capivasertib with fulvestrant (B1683766) has also been shown to be effective at inhibiting tumor growth in ER-positive breast cancer xenograft models with alterations in PIK3CA, AKT1, and PTEN. clinicaltrialsarena.com In prostate cancer xenograft models (22RV1 and PC3), capivasertib induced modest tumor growth inhibition. researchgate.net Furthermore, in esophageal carcinoma xenografts (KYSE-70-R, FLO-1, and OE33), capivasertib alone and in combination with cisplatin (B142131) significantly inhibited tumor growth. researchgate.net

The compound has also shown efficacy in hematologic malignancy models. In xenografts of pediatric T-ALL (MOLT4) and anaplastic large cell lymphoma (Karpas-231), combination treatments including capivasertib led to 60% and 70% tumor growth inhibition, respectively. aacrjournals.org

The table below summarizes key findings from conventional xenograft studies.

| Xenograft Model | Cancer Type | Mouse Strain | Key Findings |

| BT474c | Breast Cancer (HER2+) | Nude Mice | Dose-dependent tumor growth inhibition. nih.govaacrjournals.org |

| U87-MG | Glioblastoma | Nude Mice | Dose-dependent decrease in 18F-FDG uptake. nih.govgoogle.com |

| ER-positive breast cancer models | Breast Cancer | Nude Mice | Combination with fulvestrant inhibited tumor growth. clinicaltrialsarena.com |

| 22RV1 and PC3 | Prostate Cancer | - | Modest tumor growth inhibition as monotherapy. researchgate.net |

| KYSE-70-R, FLO-1, OE33 | Esophageal Carcinoma | - | Significant tumor growth inhibition alone and with cisplatin. researchgate.net |

| MOLT4 | T-cell Acute Lymphoblastic Leukemia | - | 60% tumor growth inhibition in combination therapy. aacrjournals.org |

| Karpas-231 | Anaplastic Large Cell Lymphoma | - | 70% tumor growth inhibition in combination therapy. aacrjournals.org |

| MDA-MB-468 | Triple-Negative Breast Cancer | - | Synergistic effect with CDK8/19 inhibitors. pnas.org |

Patient-Derived Xenografts (PDX)

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant than conventional xenografts as they better retain the characteristics of the original tumor. invivotek.comnih.gov AZD5363 has been evaluated in various PDX models.

In HER2-negative breast cancer PDX models, mutations in PIK3CA/AKT1 and the absence of mTORC1-activating alterations were associated with sensitivity to AZD5363 monotherapy. nih.gov Interestingly, four PDX models derived from patients who had received AZD5363 in a clinical setting showed treatment responses that were consistent with the patients' outcomes. nih.gov The combination of capivasertib with fulvestrant was also found to be effective in a patient-derived HR-positive breast cancer xenograft. nih.gov

In gastric cancer, AZD5363 monotherapy resulted in a moderate response in a PDX model with a PIK3CA mutation. nih.gov In a separate PTEN-negative gastric cancer PDX model, while monotherapy with either AZD5363 or Taxotere was not effective, their combination produced significant anti-tumor activity. nih.gov

PDX models have also been used to study hematologic malignancies. In a disseminated T-ALL PDX model, a combination therapy including capivasertib led to a 20% increase in survival compared to the vehicle group. aacrjournals.org In PTEN-null GCB-DLBCL PDX models, capivasertib was active and was shown to downregulate the oncogenic factor MYC. aacrjournals.org The combination of capivasertib and venetoclax (B612062) was highly efficacious in various lymphoma PDX models. ajmc.com

Biochemical and Cell-Based Assays for Target Engagement and Pathway Modulation

A variety of biochemical and cell-based assays have been employed to confirm that AZD5363 engages its target, the AKT kinase, and modulates the downstream signaling pathway.

Biochemical assays using purified enzymes have shown that AZD5363 is a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), with IC50 values of 3 nM, 8 nM, and 8 nM, respectively. selleckchem.com

In cell-based assays, the primary method to demonstrate target engagement is by measuring the phosphorylation status of known AKT substrates. Western blotting is a commonly used technique for this purpose. Treatment of cancer cell lines with AZD5363 leads to a dose-dependent reduction in the phosphorylation of several key downstream effectors of AKT, including PRAS40, GSK3β, and the ribosomal protein S6. nih.govresearchgate.net The potency of AZD5363 in inhibiting the phosphorylation of AKT substrates in cells is in the range of approximately 0.3 to 0.8 μM. nih.govresearchgate.netselleckchem.com

Other cell-based assays have also been utilized. For instance, immunofluorescence assays have shown that AZD5363 treatment induces the nuclear translocation of the transcription factor FOXO3a, a known downstream target of AKT, in BT474c breast cancer cells. medchemexpress.com A live-cell NanoBRET target engagement assay has been developed to measure the binding of AKT inhibitors to all AKT isoforms in a cellular context, which can help in understanding the nuances of inhibitor binding to different conformational states of AKT. researchgate.netbiorxiv.org Furthermore, innovative cell-based ELISAs have been developed as an alternative to Western blotting for investigating cellular signaling of proteins like GSK3α and S6RP. kent.ac.uk

The table below outlines common assays used to assess AZD5363's activity.

| Assay Type | Purpose | Key Findings |

| Kinase Assay (Cell-free) | To determine the direct inhibitory effect on AKT isoforms. | Potent inhibitor of AKT1, AKT2, and AKT3 with IC50 values ≤10 nM. nih.govselleckchem.com |

| Western Blotting | To measure the phosphorylation levels of AKT substrates (e.g., p-PRAS40, p-GSK3β, p-S6). | Dose-dependent reduction in phosphorylation of downstream targets in various cell lines and xenograft tissues. nih.govresearchgate.net |

| Immunofluorescence | To assess the subcellular localization of AKT targets (e.g., FOXO3a). | Induced nuclear translocation of FOXO3a in BT474c cells. medchemexpress.com |

| Cell Proliferation Assays (e.g., MTS, Sytox Green) | To measure the anti-proliferative effect on cancer cell lines. | Inhibited proliferation in a subset of cancer cell lines, particularly those with PIK3CA or PTEN mutations. nih.govselleckchem.com |

| Live-cell NanoBRET Target Engagement Assay | To quantify inhibitor binding to AKT isoforms within living cells. | Allows for real-time assessment of target engagement and can differentiate binding characteristics of various inhibitors. researchgate.netbiorxiv.org |

| Cell-based ELISA | To quantify the levels of specific signaling proteins (e.g., GSK3α, S6RP) as an alternative to Western blotting. | Developed to investigate cellular signaling in response to AZD5363. kent.ac.uk |

| Immunohistochemistry (IHC) | To assess target modulation and proliferation markers in tumor tissues from xenograft models. | Decreased levels of p-Akt, p-S6, and Ki67 in treated tumors. researchgate.netnih.gov |

Kinase Activity Assays (e.g., Caliper Off-Chip Incubation Mobility Shift Assay)

The inhibitory activity of AZD5363 dihydrochloride (B599025) on various kinases is a primary focus of preclinical evaluation. The Caliper Off-Chip Incubation Mobility Shift Assay is a key method used to determine the potency and selectivity of this compound. aacrjournals.orgselleckchem.comamquar.com

In this assay, active recombinant AKT1, AKT2, or AKT3 enzymes are incubated with a fluorescently labeled peptide substrate and ATP, in the presence of varying concentrations of AZD5363. aacrjournals.orgselleckchem.com The reaction allows for the phosphorylation of the substrate by the kinase. Subsequently, the reaction is stopped, and the mixture is analyzed by electrophoresis using a Caliper instrument. This separates the phosphorylated product from the non-phosphorylated substrate. aacrjournals.orgselleckchem.com The amount of phosphorylation is quantified by detecting the laser-induced fluorescence of the labeled peptides. aacrjournals.orgselleckchem.com

This methodology has been employed to determine the half-maximal inhibitory concentration (IC50) values of AZD5363 against the three main AKT isoforms. aacrjournals.orgselleckchem.com Beyond the AKT family, the kinase selectivity profile of AZD5363 has been assessed against other kinases such as PKA, ROCK1, ROCK2, and P70S6K using similar mobility shift assays or radioactive filter-binding assays. aacrjournals.orgtargetmol.com

Table 1: In vitro Kinase Inhibition by AZD5363

| Kinase | IC50 (nM) | Assay Type |

|---|---|---|

| AKT1 | 3 | Caliper Off-Chip Mobility Shift Assay |

| AKT2 | 7-8 | Caliper Off-Chip Mobility Shift Assay |

| AKT3 | 7-8 | Caliper Off-Chip Mobility Shift Assay |

| PKA | 6.6-7 | Caliper Off-Chip Mobility Shift Assay |

| p70S6K | 5.8-6 | Radioactive Filter-Binding Assay |

| ROCK1 | 470 | Caliper Off-Chip Mobility Shift Assay |

| ROCK2 | 56-60 | Caliper Off-Chip Mobility Shift Assay |

This table summarizes data on the in vitro inhibitory activity of AZD5363 against various kinases. Data sourced from multiple preclinical studies. selleckchem.commedchemexpress.comfda.govrndsystems.com

Cell Proliferation and Viability Assays (e.g., MTS, Sytox Green, SRB Assay)

The impact of AZD5363 on the growth and viability of cancer cells is a critical aspect of its preclinical characterization. Several in vitro assays are routinely used for this purpose.

The MTS assay is a colorimetric method used to assess cell proliferation. aacrjournals.orgnih.gov Cells are seeded in microtiter plates and treated with a range of AZD5363 concentrations for a defined period, typically 72 hours. medchemexpress.comnih.gov Following treatment, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added. nih.gov Viable cells with active metabolism convert the MTS tetrazolium compound into a soluble formazan (B1609692) product. The quantity of this formazan, which is directly proportional to the number of living cells, is measured by absorbance at a specific wavelength. medchemexpress.comnih.gov This allows for the determination of the GI50, the concentration of the drug that causes 50% inhibition of cell growth. aacrjournals.org

The Sytox Green assay is another method used to evaluate cell viability, often in parallel with the MTS assay. aacrjournals.orgselleckchem.com Sytox Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. selleckchem.com When cells die, their membrane integrity is compromised, allowing the dye to enter and bind to nucleic acids, emitting a strong green fluorescence. selleckchem.commedchemexpress.com This fluorescence can be measured to quantify the number of dead cells. selleckchem.commedchemexpress.com To determine the total cell number, cells can be permeabilized with a detergent like saponin, allowing the dye to stain all cells. selleckchem.commedchemexpress.com

The Sulforhodamine B (SRB) assay is a protein-based staining method used to measure cell density and, by extension, cell proliferation. kent.ac.uknih.gov After treatment with AZD5363, cells are fixed with trichloroacetic acid, which also precipitates cellular proteins. kent.ac.uk The fixed cells are then stained with the SRB dye, which binds to basic amino acids in cellular proteins. kent.ac.uknih.gov After washing away the unbound dye, the protein-bound dye is solubilized, and the absorbance is measured to determine the total protein mass, which is proportional to the cell number. nih.gov This assay has been used to determine the GI50 values for AZD5363 in various breast cancer cell lines. kent.ac.uk

Table 2: AZD5363 Antiproliferative Activity in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) |

|---|---|---|---|

| HCT116 | Colon | SRB | Not specified |

| HepG2 | Liver | SRB | 6.7 |

| NCI-H1975 | Lung | MTT | 2.7 |

| BT474c | Breast | Not specified | < 3 |

| LNCaP | Prostate | Not specified | < 3 |

| MDA-MB-468 | Breast | Not specified | < 3 |

| AGS | Gastric | SRB | 0.1 |

| MKN45 | Gastric | SRB | 30.0 |

This table presents the half-maximal inhibitory or growth inhibitory concentrations of AZD5363 in various cancer cell lines as determined by different proliferation assays. aacrjournals.orgtargetmol.commedchemexpress.com

Apoptosis Assays

The ability of AZD5363 to induce programmed cell death, or apoptosis, is a key indicator of its anticancer activity. Various assays are employed to detect and quantify apoptosis in treated cells.